Sitafloxacin Exhibits 32- to 64-Fold Higher Potency Than Levofloxacin and Moxifloxacin Against Key Respiratory and Urinary Pathogens
Sitafloxacin demonstrates significantly lower Minimum Inhibitory Concentration (MIC) values compared to levofloxacin, ciprofloxacin, and moxifloxacin against clinically relevant Gram-positive and Gram-negative bacteria [1]. Against Streptococcus pneumoniae, a major respiratory pathogen, the MIC90 of sitafloxacin is 0.06 μg/mL, which is 4- to 64-fold lower than that of other tested quinolones (levofloxacin, ciprofloxacin, moxifloxacin, tosufloxacin) [1]. For Escherichia coli, a primary urinary tract pathogen, the MIC90 is 1 μg/mL, representing 16- to 32-fold greater activity [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | Streptococcus pneumoniae: 0.06 μg/mL; Escherichia coli: 1 μg/mL |
| Comparator Or Baseline | Levofloxacin, ciprofloxacin, moxifloxacin, tosufloxacin (various MIC90 values) |
| Quantified Difference | 4- to 64-fold (S. pneumoniae); 16- to 32-fold (E. coli) |
| Conditions | Clinical isolates; standard agar/broth dilution methods |
Why This Matters
Higher intrinsic potency translates to a higher probability of target attainment and clinical efficacy at a given dose, making sitafloxacin a preferred choice for empirical or targeted therapy against these common pathogens.
- [1] CiNii Research. Sitafloxacin no saikingakuteki hyoka [Bacteriological evaluation of sitafloxacin]. View Source
